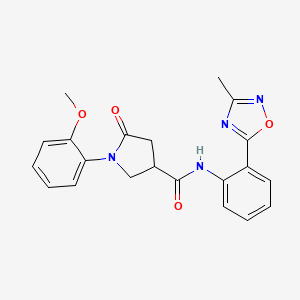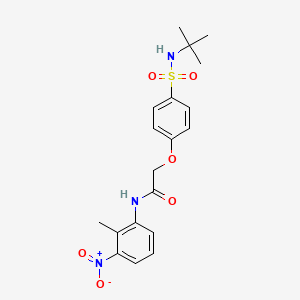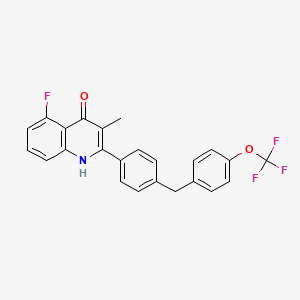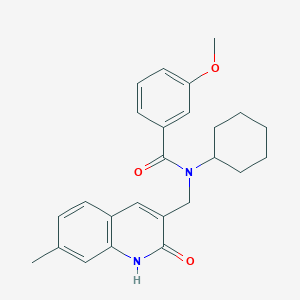
3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a quinolinol moiety . These functional groups are common in medicinal chemistry and could potentially confer various biological activities to the compound .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized via multi-step reactions involving the formation of the oxadiazole ring and the introduction of various substituents . The synthesis of these compounds typically involves careful design to yield the desired compound with the appropriate functional groups necessary for biological activity.
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and is likely characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a quinolinol moiety . These groups can significantly influence the biological activity of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the oxadiazole ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.
Applications De Recherche Scientifique
Anti-Breast Cancer Activity
The synthesized compound has demonstrated promising anti-breast cancer potential. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests its potential as a targeted therapy for breast cancer .
Medicinal Chemistry and Drug Design
Fluorinated compounds, like the one , are popular in medicinal chemistry due to their enhanced stability and increased binding affinity. Researchers can explore modifications around the fluorine substitution to optimize drug-receptor interactions. This compound could serve as a scaffold for designing novel drugs .
Antimicrobial Properties
Pyrazoles and their derivatives are known for their antimicrobial activity. While specific studies on this compound are limited, its structural features suggest potential antibacterial and antifungal effects. Further investigations could explore its efficacy against specific pathogens .
Anti-Inflammatory Applications
Pyrazoles have been investigated for their anti-inflammatory properties. Although direct evidence for this compound is scarce, its structural resemblance to other anti-inflammatory pyrazoles warrants exploration. Researchers could assess its impact on inflammatory pathways and cytokine production .
Antioxidant Potential
Pyrazoles often exhibit antioxidant activity. While no direct studies exist for this compound, its structural motifs suggest potential radical scavenging properties. Researchers could evaluate its ability to counter oxidative stress and protect cells from damage .
Cytotoxicity and Anti-Tumor Effects
Given the compound’s structural similarity to other pyrazoles with anti-tumor activity, it’s worth investigating its cytotoxic effects. In vitro studies on cancer cell lines could shed light on its potential as an adjunctive therapy or chemotherapeutic agent .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds containing 1,3,4-oxadiazole moieties have shown good antibacterial activities
Mode of Action
Compounds with similar structures have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in plants, causing marked enhancement of plant resistance against bacterial leaf blight . This suggests that the compound might interact with its targets by modulating their enzymatic activities, but this needs to be confirmed with further studies.
Biochemical Pathways
The increase in sod and pod activities suggests that it might affect the oxidative stress response pathway in plants . These enzymes play crucial roles in the detoxification of reactive oxygen species, thereby protecting the cells from oxidative damage.
Pharmacokinetics
A compound with a similar structure, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, exhibits nonlinear oral pharmacokinetics in humans . It shows superproportional increases in Cmax (220-fold, over a 1- to 50-mg dose range), linear increases in area under the curve, and decreases in time to maximum concentration with dose .
Result of Action
Based on the observed increase in sod and pod activities, it can be inferred that the compound might enhance the plant’s resistance against bacterial leaf blight .
Propriétés
IUPAC Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-10-2-3-12-9-14(17(23)20-15(12)8-10)16-21-18(24-22-16)11-4-6-13(19)7-5-11/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGVZKFDRHNIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)

![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)

![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)



